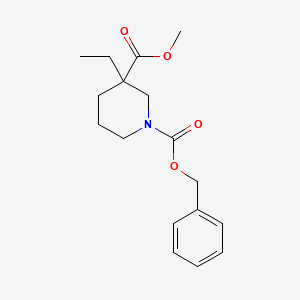![molecular formula C19H25N3O2 B3027764 Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate CAS No. 1380300-61-7](/img/structure/B3027764.png)
Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C19H25N3O2 . It is a derivative of pyrazole, a class of organic compounds that play an important role in medicinal chemistry research .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate are not fully detailed in the sources retrieved. The molecular weight of the compound is 327.42 .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate: has demonstrated potent antioxidant properties. In an oxygen radical absorbance capacity (ORAC) assay, several derivatives of this compound exhibited significant (>30%) radical scavenging activity. These antioxidant values were comparable to or even more potent than well-known antioxidants like ascorbic acid, resveratrol, and trolox .
Cholinesterase Inhibition
Cholinesterases play a crucial role in neurotransmission, and their dysregulation is associated with neurodegenerative diseases such as Alzheimer’s disease (AD). This compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By targeting these enzymes, it may help enhance acetylcholine signaling in the central nervous system (CNS) and potentially mitigate AD progression .
CNS Drug Development
The search for poly-active molecules—those capable of addressing multiple pharmacological targets—remains ongoing. In CNS diseases like AD, free radicals contribute to disease worsening. Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate represents a promising candidate due to its dual action: antioxidant properties and cholinesterase inhibition. Developing such poly-active agents could revolutionize CNS drug development .
Metal Ion Chelation
Although not explicitly reported for this compound, its structural features suggest potential metal ion chelation properties. Metal ions play essential roles in various biological processes, and chelators can modulate these interactions. Investigating its ability to chelate metal ions could reveal additional therapeutic applications .
Calcium Channel Modulation
Given its benzylpiperidine moiety, this compound might interact with calcium channels. Calcium channels are crucial for neuronal function, and their modulation can impact neurotransmitter release and neuronal excitability. Further research could explore its effects on calcium channels and potential therapeutic implications .
Neuroprotection
Considering its antioxidant and cholinesterase inhibitory activities, this compound may offer neuroprotective effects. By reducing oxidative stress and enhancing cholinergic signaling, it could potentially protect neurons from damage and degeneration. Investigating its neuroprotective properties is an exciting avenue for future studies.
Wirkmechanismus
Target of Action
The primary target of Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate is the muscarinic receptor 4 (M4) . Muscarinic receptors are a type of G protein-coupled receptor that play a crucial role in various neurological functions.
Mode of Action
This compound acts as an antagonist at the muscarinic receptor 4 (M4) . Antagonists bind to receptors but do not activate them. This binding blocks the receptor and prevents it from binding with other molecules. The compound’s interaction with its target leads to a decrease in the activity of the M4 receptor.
Biochemical Pathways
The antagonism of the M4 receptor affects various biochemical pathways. The M4 receptor is involved in several neurological pathways, including those related to cognition and motor control. By blocking the M4 receptor, this compound can influence these pathways and potentially alleviate symptoms of various neurological disorders .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the modulation of neurological activity. By antagonizing the M4 receptor, the compound can alter neuronal signaling, potentially leading to changes in cognition and motor control .
Eigenschaften
IUPAC Name |
ethyl 1-[(1-benzylpiperidin-4-yl)methyl]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-2-24-19(23)18-12-20-22(15-18)14-17-8-10-21(11-9-17)13-16-6-4-3-5-7-16/h3-7,12,15,17H,2,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSLTMBETJBRPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001125427 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[[1-(phenylmethyl)-4-piperidinyl]methyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001125427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1380300-61-7 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[[1-(phenylmethyl)-4-piperidinyl]methyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[[1-(phenylmethyl)-4-piperidinyl]methyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001125427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



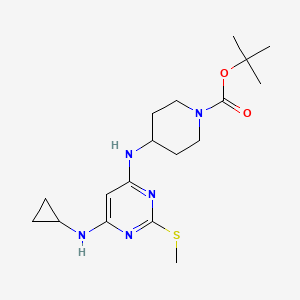
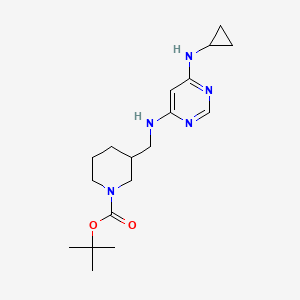
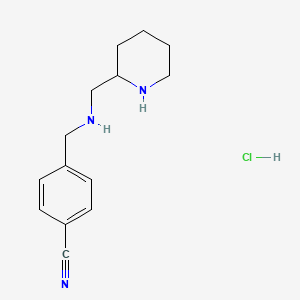
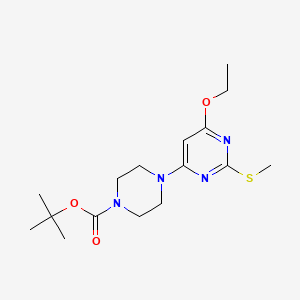
![4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine](/img/structure/B3027690.png)


![8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B3027697.png)
![6,6-Difluoro-2-aza-bicyclo[2.2.1]heptane](/img/structure/B3027698.png)

![[3-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone](/img/structure/B3027700.png)
![4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B3027701.png)
